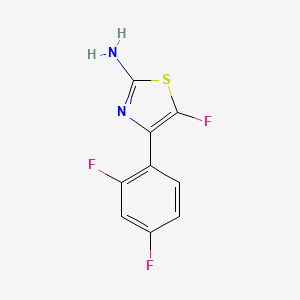![molecular formula C7H11NO3S B2482912 Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]- CAS No. 1418199-72-0](/img/structure/B2482912.png)
Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentanecarbonitrile derivatives often involves stereoselective cycloaddition reactions. For instance, a [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the synthesis of cyclic sulfoximines, showcasing the importance of sulfone groups in mediating these reactions (Ye et al., 2014). Additionally, a four-component reaction involving N-sulfonylimines highlights another method for synthesizing complex nitrile compounds (Jin et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to cyclopentanecarbonitrile often features significant electron delocalization, affecting bond lengths and angles, especially involving sulfur and nitrogen atoms (Haas et al., 1996). This delocalization impacts the chemical reactivity and physical properties of these compounds.
Chemical Reactions and Properties
Cyclopentanecarbonitrile derivatives participate in various chemical reactions, including cycloadditions and acylations, which are key for synthesizing diverse organic molecules. For example, the destannylative acylation of a cyclopropane derivative provided a novel route to 3-acylfurans, illustrating the compound's versatility in organic synthesis (Pohmakotr & Takampon, 1996).
Applications De Recherche Scientifique
Chemical Production and Industrial Applications Cyclopentanecarbonitrile derivatives play a significant role in the production of cyclopentanone, an important fine chemical intermediate. Cyclopentanone is utilized in the manufacturing of spice-methyl dihydrojasmonate and serves as a solvent in the electronic industry. The N2O oxidation process, utilizing cyclopentene as the starting material, alongside esterification and ester-interchange indirect processes, has been highlighted for its practical feasibility, especially in contexts like China's petrochemical industry (Sinopec Shanghai, 2011).
Antioxidant Defense and Metabolic Regulation Methionine sulfoxide formation from methionine oxidation, which can involve derivatives of Cyclopentanecarbonitrile, is crucial for antioxidant defense and cellular metabolism regulation. The oxidation of methionine residues in proteins by reactive species serves a protective function against oxidative damage and supports the reversible regulation of protein biological activity, highlighting the compound's significance in biochemical pathways (Levine, Moskovitz, & Stadtman, 2000).
Gastrointestinal Health and Disease The metabolism of sulfur amino acids, including pathways involving methionine and its derivatives, in gastrointestinal tissues is linked to human health and diseases such as inflammatory bowel disease and colon carcinogenesis. The gastrointestinal tract's role in metabolizing dietary methionine to homocysteine and cysteine, with implications for inflammation and epithelial cell function, underscores the relevance of Cyclopentanecarbonitrile derivatives in nutritional and medical research (Burrin & Stoll, 2007).
Drug Delivery and Cardiovascular System Applications Certain derivatives of Cyclopentanecarbonitrile have been investigated for their potential in drug delivery systems targeting the cardiovascular system. These studies explore the formulation of nanoparticles and small organic compounds for treating cardiovascular diseases, highlighting the chemical's versatility and potential in therapeutic applications (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Propriétés
IUPAC Name |
(3-cyanocyclopentyl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-12(9,10)11-7-3-2-6(4-7)5-8/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHJOPZLVFKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


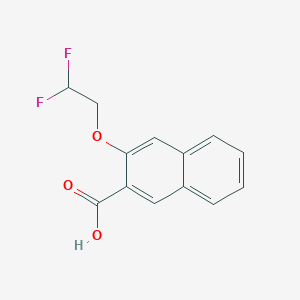
![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)
![4-Chloro-6-methoxypyrido[2,3-d]pyrimidine](/img/structure/B2482836.png)
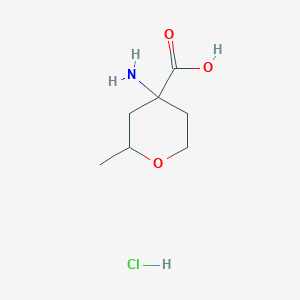
![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)
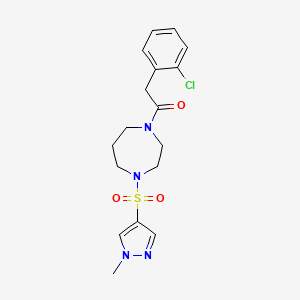


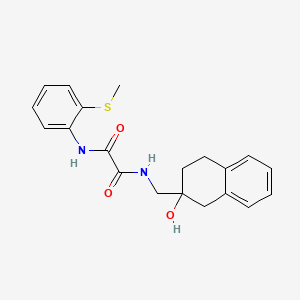
![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)
![2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2482846.png)
